molecular formula C16H17NO3 B14638547 N-(Benzyloxy)-L-phenylalanine CAS No. 54837-24-0

N-(Benzyloxy)-L-phenylalanine

Cat. No.: B14638547
CAS No.: 54837-24-0
M. Wt: 271.31 g/mol
InChI Key: ISEBNIQQPMISGA-HNNXBMFYSA-N
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Description

N-(Benzyloxy)-L-phenylalanine is an organic compound belonging to the class of amino acid derivatives It is characterized by the presence of a benzyloxy group attached to the nitrogen atom of L-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzyloxy)-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine using a benzyloxycarbonyl (Cbz) group. This can be achieved by reacting L-phenylalanine with benzyl chloroformate in the presence of a mild base at room temperature . The reaction proceeds smoothly, yielding this compound as the primary product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(Benzyloxy)-L-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding L-phenylalanine.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: L-phenylalanine.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

N-(Benzyloxy)-L-phenylalanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential therapeutic applications, including as a prodrug for targeted drug delivery.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(Benzyloxy)-L-phenylalanine involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved include the inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

  • N-benzyloxybenzamide
  • N-phenethylbenzamide
  • N-benzylbenzamide

Comparison: N-(Benzyloxy)-L-phenylalanine is unique due to its amino acid backbone, which imparts specific biological activity and compatibility with biological systems. In contrast, other similar compounds like N-benzyloxybenzamide and N-phenethylbenzamide lack the amino acid structure, resulting in different chemical and biological properties .

Properties

CAS No.

54837-24-0

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

(2S)-3-phenyl-2-(phenylmethoxyamino)propanoic acid

InChI

InChI=1S/C16H17NO3/c18-16(19)15(11-13-7-3-1-4-8-13)17-20-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,18,19)/t15-/m0/s1

InChI Key

ISEBNIQQPMISGA-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NOCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NOCC2=CC=CC=C2

Origin of Product

United States

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